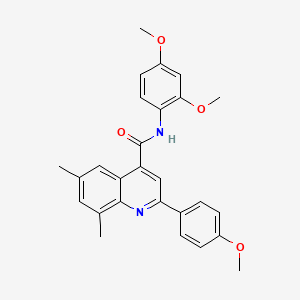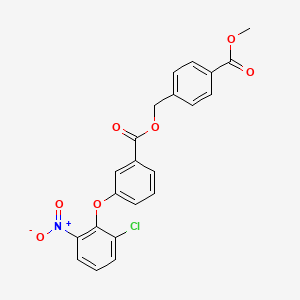
5-bromo-5'-chloro-3,3'-biindole-2,2'(1H,1'H)-dione
Overview
Description
5-bromo-5'-chloro-3,3'-biindole-2,2'(1H,1'H)-dione is a useful research compound. Its molecular formula is C16H8BrClN2O2 and its molecular weight is 375.60 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.94577 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and DFT Studies
5-Bromo-5'-Chloro-3,3'-Biindole-2,2'(1H,1'H)-Dione and its derivatives have been the subject of crystal structure analysis and Density Functional Theory (DFT) studies. The research by Abdellaoui et al. (2019) focused on a compound with a similar structure, emphasizing its molecular interactions and stability factors like intermolecular hydrogen bonds and π–π contacts (Abdellaoui et al., 2019).
Antiproliferative and Apoptosis-Inducing Activity
The antiproliferative and apoptosis-inducing activity of derivatives of this compound has been studied in cancer cells. Nazemi Moghaddam et al. (2017) synthesized derivatives with potential anticancer effects, demonstrating significant reduction in cell viability and inducing apoptosis in human prostate cancer cell lines (Nazemi Moghaddam et al., 2017).
Antibacterial, Antifungal, and Anti-HIV Activity
The compound's derivatives have also been evaluated for their antibacterial, antifungal, and anti-HIV properties. Pandeya et al. (2000) found that certain derivatives showed favorable antimicrobial activity, making them candidates for further pharmacological research (Pandeya et al., 2000).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of related compounds. Crooke et al. (2009) reported the one-pot synthesis of a derivative, highlighting its molecular structure and analysis (Crooke et al., 2009).
Conformational Analysis
Conformational analysis of similar compounds has been conducted to understand their molecular structure and behavior in different environments. Lam et al. (2003) measured dipole moments and performed molecular-orbital calculations to study the structural conformation of related compounds (Lam et al., 2003).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution of derivatives of this compound has been studiedto understand their chiral properties. Ali et al. (2016) conducted simulation studies for the resolution of enantiomers, revealing significant insights into chiral recognition mechanisms and potential applications in various fields (Ali et al., 2016).
Molecular Docking and Anticancer Studies
Research into the development of anticancer agents has also included compounds with a structure similar to this compound. Patravale et al. (2016) synthesized indeno-spiro compounds and performed molecular docking, revealing potential as selective anticancer agents (Patravale et al., 2016).
Photochromic and Photomagnetic Properties
The photochromic and photomagnetic properties of derivatives have been explored, indicating potential applications in material science. Chen et al. (2010) synthesized derivatives and studied their properties, noting changes in molecular arrangement and behavior under different conditions (Chen et al., 2010).
Antimicrobial Activity
The antimicrobial potential of derivatives has been a topic of investigation, particularly in the context of developing new antibiotics. Ashok et al. (2015) synthesized a series of derivatives and evaluated their in vitro antibacterial activity, finding high antimicrobial activity in some compounds (Ashok et al., 2015).
Properties
IUPAC Name |
5-bromo-3-(5-chloro-2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClN2O2/c17-7-1-3-11-9(5-7)13(15(21)19-11)14-10-6-8(18)2-4-12(10)20-16(14)22/h1-6,20,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICXGTWUFKQQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)C3=C4C=C(C=CC4=NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-methyl-2-[(4-nitrobenzyl)oxy]phenyl}-2H-1,2,3-benzotriazole](/img/structure/B3641378.png)
![N-(3-chlorophenyl)-2-{[3-(3-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3641396.png)

![2-[[4-benzyl-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3641407.png)

![N-[3-(morpholine-4-carbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3641416.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3641424.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B3641431.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3641434.png)

![1-({[4-allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B3641450.png)
![N-[4-(aminocarbonyl)phenyl]-4-(2-chloro-4-nitrophenoxy)benzamide](/img/structure/B3641471.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-4-methylbenzamide](/img/structure/B3641479.png)
